![molecular formula C28H51N7O11 B13740197 Dihydromorphinon-N-oxyd-ditartarat [German] CAS No. 37764-28-6](/img/structure/B13740197.png)
Dihydromorphinon-N-oxyd-ditartarat [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydromorphinon-N-oxyd-ditartarat, also known as Dihydromorphine-N-oxide, is a semi-synthetic opioid derivative of morphine. It is structurally related to morphine, with the 7,8-double bond reduced to a single bond. This compound is known for its analgesic properties and is used in the treatment of moderate to severe pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydromorphinon-N-oxyd-ditartarat involves the reduction of morphine. The 7,8-double bond in morphine is reduced to a single bond to obtain dihydromorphine, which is then oxidized to form Dihydromorphinon-N-oxyd-ditartarat .
Industrial Production Methods: Industrial production of Dihydromorphinon-N-oxyd-ditartarat typically involves the use of high-yield synthesis methods from tetrahydrothebaine. This process was developed in Germany in the late 19th century and has been refined over the years to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydromorphinon-N-oxyd-ditartarat undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Halogenation reactions using reagents like bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Dihydromorphinon-N-oxyd-ditartarat, which can have different pharmacological properties .
Applications De Recherche Scientifique
Dihydromorphinon-N-oxyd-ditartarat has several scientific research applications:
Chemistry: It is used in the study of narcotic receptors and the development of new analgesic drugs.
Biology: The compound is used to study the binding of opioid receptors in the nervous system.
Medicine: It is used clinically for the management of moderate to severe pain, particularly in cancer patients.
Industry: The compound is used in the pharmaceutical industry for the production of pain relief medications.
Mécanisme D'action
Dihydromorphinon-N-oxyd-ditartarat acts as an agonist at the μ-opioid, δ-opioid, and κ-opioid receptors. The analgesic effects are primarily due to its interaction with the μ-opioid receptors, which leads to the inhibition of pain signals in the nervous system . The compound also affects the δ-opioid and κ-opioid receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Morphine: The parent compound from which Dihydromorphinon-N-oxyd-ditartarat is derived.
Hydromorphone: Another semi-synthetic opioid with similar analgesic properties.
Dihydrocodeine: A related compound with similar structural modifications.
Uniqueness: Dihydromorphinon-N-oxyd-ditartarat is unique due to its specific structural modifications, which enhance its analgesic properties compared to morphine. It is slightly more potent than morphine and has a similar side effect profile .
Propriétés
Numéro CAS |
37764-28-6 |
|---|---|
Formule moléculaire |
C28H51N7O11 |
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H51N7O11/c1-14(2)11-16(30)23(40)35-22(15(3)4)27(44)31-17(8-9-21(38)39)24(41)33-20(13-37)26(43)34-19(12-36)25(42)32-18(28(45)46)7-5-6-10-29/h14-20,22,36-37H,5-13,29-30H2,1-4H3,(H,31,44)(H,32,42)(H,33,41)(H,34,43)(H,35,40)(H,38,39)(H,45,46)/t16-,17-,18-,19-,20-,22-/m0/s1 |
Clé InChI |
RMAZHXJOTXQSHU-HVYFOGIKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
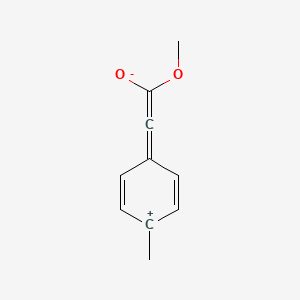
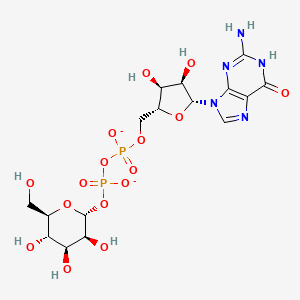

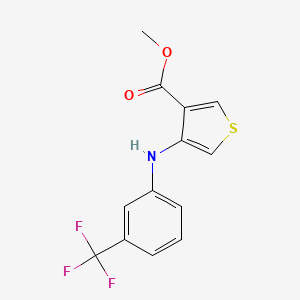
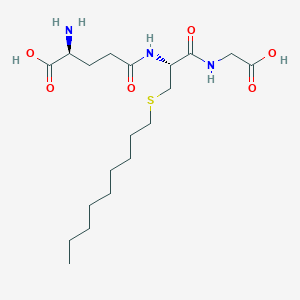
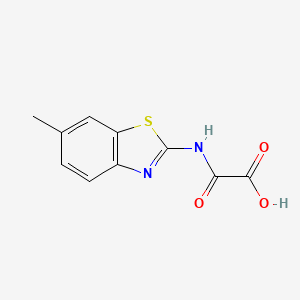
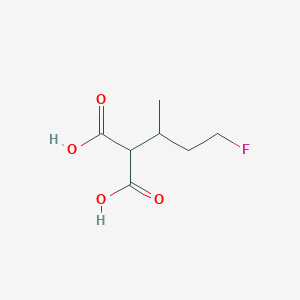
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
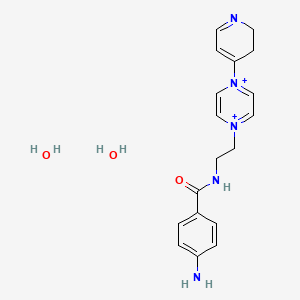
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
